molecular formula C9H6N2O2 B147349 6-Nitroquinoline CAS No. 613-50-3

6-Nitroquinoline

Cat. No. B147349
CAS RN: 613-50-3
M. Wt: 174.16 g/mol
InChI Key: SMHPLBXIVNQFBA-UHFFFAOYSA-N
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Description

6-Nitroquinoline is a chemical compound that has been the subject of various studies due to its potential applications in drug design and as a precursor for other chemical reactions. The compound is characterized by the presence of a nitro group at the 6th position of the quinoline ring system.

Synthesis Analysis

The synthesis of 6-nitroquinoline and its derivatives has been explored through different methods. One approach involves the cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride, leading to the formation of pyrazoloquinolines and triazinoquinolines, with the yield being influenced by the substituents on the hydrazones . Another method includes the condensation of nitro derivatives of benzoxazinone with ammonia or amines to form nitroquinazolines . Additionally, the nitration of tetrahydroquinoline has been studied to achieve regioselective nitration at the 6-position, with a detailed analysis of the reaction conditions and protecting groups used . Furthermore, 6-nitroquinoline derivatives have been synthesized as potential prodrug systems, with a focus on reductive activation .

Molecular Structure Analysis

The molecular structure of 6-nitroquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 6-nitroquinazoline-2,4(1H,3H)-dione was elucidated using X-ray diffraction, IR, and NMR spectroscopy, revealing the presence of intermolecular hydrogen bonding in the crystal packing .

Chemical Reactions Analysis

6-Nitroquinoline undergoes various chemical reactions, forming a range of derivatives. The compound can be transformed into aminoquinoline derivatives through reduction, which is useful in drug design . It can also react with bromoform anion to yield hydroxymethyl derivatives, which can be further modified through Suzuki coupling . The solid-phase synthesis of hydroxyquinolinones from 6-nitroquinoline has been described, demonstrating the versatility of the compound in generating diverse molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitroquinoline derivatives have been studied through their synthesis and subsequent reactions. The UV spectra of nitroquinazolines have been analyzed to understand their electronic properties . The optimization of the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one has been carried out, with temperature and reaction time being critical factors . Additionally, the synthesis of a chloro-methoxy-methyl-nitroquinoline derivative has been reported, showcasing the compound's potential for large-scale production .

Scientific Research Applications

  • Chemical Synthesis and Cyclization Reactions : 6-Nitroquinoline has been utilized in chemical synthesis, particularly in cyclization reactions with aromatic hydrazones. These reactions, facilitated by sodium hydride in specific conditions, yield various heterocyclic compounds like pyrazoloquinolines and triazinoquinolines (Kawakami et al., 2000).

  • Study on Synthesis Optimization : Research has been conducted on optimizing the synthesis process of 6-Nitroquinoline. Factors affecting the quality and yield, such as catalyst selection, reaction temperature, and material sequence, have been examined to improve cost-efficiency and yield (Z. Hong, 2001).

  • Hypoxia-selective Fluorophore Development : 6-Nitroquinoline has been studied for its potential in developing hypoxia-selective fluorophores. Enzymatic conversion under hypoxic conditions can turn 6-Nitroquinoline into fluorescent compounds, which might be useful in detecting and profiling reductases in cell cultures or as probes for tumor hypoxia (Rajapakse et al., 2013).

  • Electrochemical Analysis : The electrochemical behavior of 6-Nitroquinoline has been investigated using various techniques like polarography and voltammetry. This research is significant in understanding the genotoxic properties of nitro derivatives of quinoline (Vyskočil et al., 2011).

  • Antimicrobial and Anticancer Research : Studies have also explored the antimicrobial and anticancer properties of quinoline compounds, including derivatives of 6-Nitroquinoline. These compounds have shown potential in inhibiting the growth of various cancer cell lines and bacteria strains, indicating their therapeutic potential (Massoud et al., 2013).

  • Genomic Instability and Carcinogenesis : 6-Nitroquinoline has been used in studies to understand genomic instability and its role in carcinogenesis. For instance, its derivatives have been employed in models to study DNA damage and the initiation of oral carcinogenesis (Ribeiro et al., 2004).

Safety And Hazards

When heated to decomposition, 6-Nitroquinoline emits toxic fumes of NOx . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Quinoline motifs, including 6-Nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of greener synthesis methods and further exploration of the medicinal significance of 6-Nitroquinoline .

properties

IUPAC Name

6-nitroquinoline
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InChI

InChI=1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H
Source PubChem
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InChI Key

SMHPLBXIVNQFBA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1
Source PubChem
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Molecular Formula

C9H6N2O2
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DSSTOX Substance ID

DTXSID1020984
Record name 6-Nitroquinoline
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Molecular Weight

174.16 g/mol
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Physical Description

Off-white powder; [Aldrich MSDS]
Record name 6-Nitroquinoline
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Vapor Pressure

0.000138 [mmHg]
Record name 6-Nitroquinoline
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Product Name

6-Nitroquinoline

CAS RN

613-50-3
Record name 6-Nitroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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